molecular formula C9H5ClF3NO B2787357 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile CAS No. 433938-69-3

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B2787357
CAS No.: 433938-69-3
M. Wt: 235.59
InChI Key: FAROZMXSBSQHOR-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound characterized by the presence of a chlorine atom, a trifluoromethoxy group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:

  • Halogenation: Chlorination of the phenyl ring to introduce the chlorine atom.

  • Trifluoromethoxylation: Introduction of the trifluoromethoxy group using trifluoromethanol or related reagents.

  • Nitrilation: Conversion of the phenyl ring to a nitrile group using cyanation agents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding acids or esters.

  • Reduction: Reduction of the nitrile group to amines.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3-Chloro-5-(trifluoromethoxy)phenylacetic acid.

  • Reduction: 3-Chloro-5-(trifluoromethoxy)phenylamine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is compared with similar compounds such as 3-Chloro-5-(trifluoromethoxy)aniline and 3-Chloro-5-(trifluoromethoxy)cinnamic acid. While these compounds share structural similarities, this compound is unique due to its nitrile group, which imparts distinct chemical and physical properties.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethoxy)aniline

  • 3-Chloro-5-(trifluoromethoxy)cinnamic acid

  • 3-Chloro-5-(trifluoromethoxy)acetophenone

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Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAROZMXSBSQHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-5-trifluoromethoxybenzyl mesylate (8.2 g, 26.8 mmol; see step (i) above) in DMSO (50 mL) was added sodium cyanide (2.6 g, 53.6 mmol). The resulting heterogeneous solution was warmed to 50° C. and sonicated for 1 hour. The reaction was cooled and partitioned between Et2O and H2O. The organics were washed with H2O (2×) and brine (2×). The combined aqueous phases were extracted with Et2O (1×). The combined organics were dried (Na2SO4), filtered and concentrated under a low heat and partial vacuum to afford the sub-title compound (6.3 g, 100%) as a reddish volatile oil which was used in the next step without further purification.
Name
3-chloro-5-trifluoromethoxybenzyl mesylate
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

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